molecular formula C12H18Cl2N2O B024199 (S)-(+)-clenbuterol CAS No. 50499-60-0

(S)-(+)-clenbuterol

Cat. No.: B024199
CAS No.: 50499-60-0
M. Wt: 277.19 g/mol
InChI Key: STJMRWALKKWQGH-SNVBAGLBSA-N
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Description

(S)-Clenbuterol is a chiral compound that belongs to the class of β2-adrenergic agonists. It is primarily known for its bronchodilator properties, making it useful in the treatment of respiratory conditions such as asthma. The compound is also recognized for its anabolic effects, which have led to its use in bodybuilding and performance enhancement.

Scientific Research Applications

(S)-Clenbuterol has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.

    Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Research focuses on its potential therapeutic uses in treating respiratory diseases and muscle wasting conditions.

    Industry: (S)-Clenbuterol is used in the development of performance-enhancing drugs and veterinary medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Clenbuterol typically involves the resolution of racemic clenbuterol or the asymmetric synthesis of the (S)-enantiomer. One common method is the chiral resolution of racemic clenbuterol using chiral acids or bases to separate the enantiomers. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts or reagents to selectively produce the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of (S)-Clenbuterol often involves large-scale chiral resolution techniques. These methods may include crystallization, chromatography, or the use of chiral auxiliaries. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Clenbuterol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert (S)-Clenbuterol into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the benzene ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and halogenating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

(S)-Clenbuterol exerts its effects by binding to β2-adrenergic receptors, which are part of the G protein-coupled receptor family. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle tissues, particularly in the bronchi, leading to bronchodilation. Additionally, (S)-Clenbuterol has anabolic effects by promoting protein synthesis and reducing protein degradation in muscle tissues.

Comparison with Similar Compounds

Similar Compounds

    Albuterol: Another β2-adrenergic agonist used primarily as a bronchodilator.

    Salmeterol: A long-acting β2-adrenergic agonist with similar bronchodilator properties.

    Terbutaline: Used for its bronchodilator and tocolytic effects.

Uniqueness

(S)-Clenbuterol is unique due to its potent anabolic effects, which are not as pronounced in other β2-adrenergic agonists. This makes it particularly interesting for research in muscle growth and performance enhancement.

Properties

IUPAC Name

(1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJMRWALKKWQGH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317043
Record name (+)-Clenbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50499-60-0
Record name (+)-Clenbuterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50499-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Clenbuterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050499600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Clenbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-4-amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLENBUTEROL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32SXB5VH2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the difference in biological activity between the enantiomers of clenbuterol?

A1: While both (R)- and (S)-clenbuterol can bind to β2-adrenergic receptors, the (R)-enantiomer exhibits significantly higher affinity and is considered the more pharmacologically active enantiomer. [, ] This selectivity for the (R)-enantiomer is crucial for its therapeutic effects as a bronchodilator. []

Q2: How are clenbuterol enantiomers separated and quantified in biological matrices?

A3: Several analytical methods have been developed for the separation and quantification of clenbuterol enantiomers, with high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) being a prominent technique. [, , , , ] This method offers high sensitivity and selectivity, enabling the detection of clenbuterol enantiomers at trace levels in complex biological samples like urine and plasma. [, ] Chiral stationary phases, such as Chirobiotic T, Chirobiotic V, and AGP Chiralpak columns, play a crucial role in achieving enantiomeric separation during HPLC analysis. [, , ]

Q3: What are the challenges associated with using immunoassays for clenbuterol detection?

A4: While immunoassays offer a convenient approach for clenbuterol detection, they may lack specificity and could lead to an overestimation of clenbuterol levels. [] This is primarily due to the cross-reactivity of certain clenbuterol metabolites, particularly clenbuterol-sulphamate, with the antibodies used in these assays. [] The presence of such metabolites in biological samples can lead to false-positive results or an inaccurate assessment of actual clenbuterol exposure.

Q4: Have any methods been developed for the enantioselective detection of (S)-clenbuterol?

A5: Yes, researchers have developed enantioselective potentiometric carbon paste electrodes and membrane electrodes for the specific detection of (S)-clenbuterol. [, ] These electrodes utilize C60 and C70 fullerenes as chiral selectors to distinguish between the enantiomers, offering a potentially sensitive and selective approach for (S)-clenbuterol analysis. [, ]

Q5: Are there any studies investigating the stability of clenbuterol enantiomers under different conditions?

A6: One study examined the stability of clenbuterol enantiomers at elevated temperatures. [] The results indicated that clenbuterol exhibited stability for a period of at least 7 days when subjected to a temperature of 80°C. [] This finding suggests that clenbuterol is relatively stable under these conditions, which is relevant for understanding its persistence in various matrices.

Q6: What are the limitations of current research on (S)-clenbuterol?

A7: Existing research predominantly focuses on the more pharmacologically active (R)-clenbuterol. [, ] Consequently, there is limited information specifically dedicated to (S)-clenbuterol, including its specific metabolic pathways, potential biological effects, and toxicological profile. Further research is needed to fully elucidate the properties and implications of (S)-clenbuterol.

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